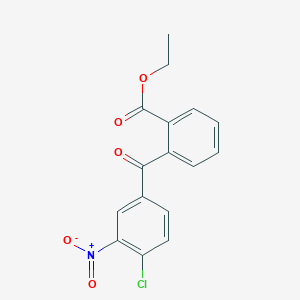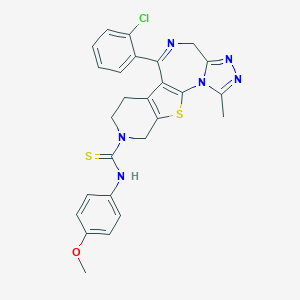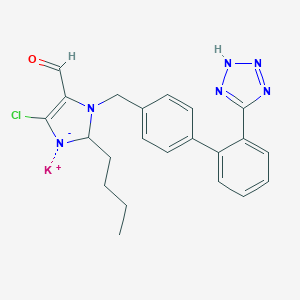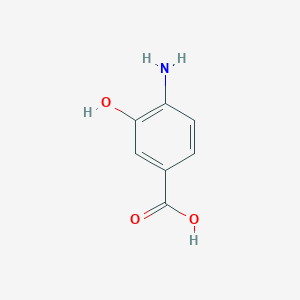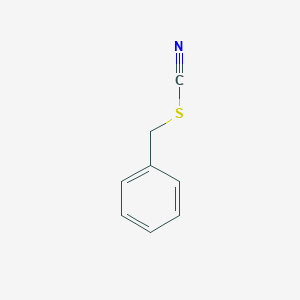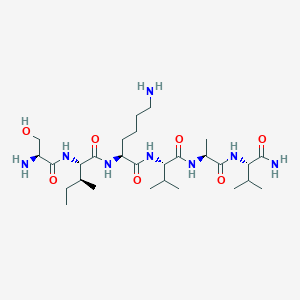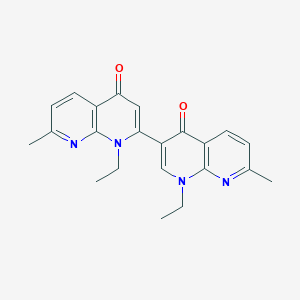![molecular formula C21H24N2O7S B142431 (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine CAS No. 155444-07-8](/img/structure/B142431.png)
(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine, also known as MT-2, is a synthetic peptide hormone that is commonly used in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH), which is a hormone that regulates skin pigmentation and appetite. MT-2 has been found to have a wide range of potential applications in scientific research, including in the study of melanoma, obesity, and sexual dysfunction.
Mecanismo De Acción
(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine works by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) in the body. MC1R is the primary receptor that (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine binds to, and it is expressed on melanocytes (cells that produce melanin) and other cells in the body. When (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine binds to MC1R, it activates a signaling pathway that leads to increased production of melanin in skin cells.
Biochemical and Physiological Effects:
(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have a number of biochemical and physiological effects in the body. In addition to its effects on skin pigmentation, (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have potent appetite-suppressing effects and may have potential as a treatment for obesity. (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has also been found to have potential as a treatment for sexual dysfunction, as it has been found to increase sexual arousal and desire in both men and women.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine in scientific research is that it is a highly specific ligand for melanocortin receptors, which allows for precise manipulation of the signaling pathways involved in melanin production and other physiological processes. However, one limitation of using (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine in lab experiments is that it is relatively expensive and difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are a number of potential future directions for research on (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine. One area of interest is in the development of new drugs based on the structure of (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine that may have improved efficacy and fewer side effects. Another area of interest is in the development of new applications for (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine, such as in the treatment of autoimmune disorders or in the regulation of circadian rhythms. Finally, further research is needed to fully understand the mechanisms of action of (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine and its potential effects on human health.
Métodos De Síntesis
(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine is typically synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are added in a specific order, dictated by the desired sequence of the final peptide. After the peptide chain has been synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have a wide range of potential applications in scientific research. One of the most well-known applications of (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine is in the study of melanoma. (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have potent anti-tumor effects in melanoma cell lines and animal models. In addition, (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to increase the production of melanin in skin cells, which may have implications for the treatment of skin disorders such as vitiligo.
Propiedades
Número CAS |
155444-07-8 |
|---|---|
Nombre del producto |
(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine |
Fórmula molecular |
C21H24N2O7S |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine |
InChI |
InChI=1S/C17H20N2O3S.C4H4O4/c1-18-11-12-22-17-13-7-3-5-9-15(13)19(2)23(20,21)16-10-6-4-8-14(16)17;5-3(6)1-2-4(7)8/h3-10,17-18H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
HAKVMBUEJMNLIJ-WLHGVMLRSA-N |
SMILES isomérico |
CNCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CNCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CNCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
Ethanamine, 2-((6,11-dihydro-6-methyldibenzo(c,f)thiazepin-11-yl)oxy)- N-methyl-, 5,5-dioxide(Z)-2-butenedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




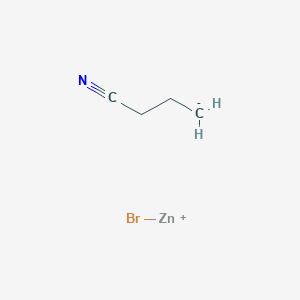
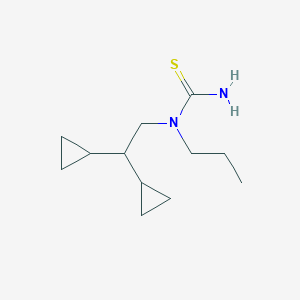
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
